Alphaxalone-d5
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Overview
Description
Alphaxalone-d5, also known as 3α-Hydroxy-5α-pregnane-11,20-dione-d5, is a neuroactive steroid and general anesthetic. It is a deuterated form of alphaxalone, which means that it contains five deuterium atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of alphaxalone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alphaxalone-d5 involves the incorporation of deuterium atoms into the alphaxalone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions in the molecule. The final product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Alphaxalone-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1/i8D2,10D2,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-FXLSFZBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C)([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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